molecular formula C24H16ClNO5 B4078488 4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4078488
M. Wt: 433.8 g/mol
InChI Key: DGPWEHMZLRGBKU-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of complex organic molecules that exhibit a range of chemical and physical properties due to their intricate molecular structures. Such compounds are typically synthesized through multi-step chemical processes involving ring closures, nucleophilic attacks, and other organic reactions. The research in this area aims to explore the synthesis, structural characterization, and properties of these molecules for various scientific applications.

Synthesis Analysis

Synthesis of similar complex molecules often involves a series of reactions starting from simpler precursors. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound via ring-opening followed by ring closure reactions, utilizing density functional theory (DFT) for the chemical calculations and spectral analysis to establish the compound's structure (Halim & Ibrahim, 2022). Similarly, Louroubi et al. (2019) synthesized a new pyrrole derivative in a one-pot, four-component reaction, further elucidating the structure through spectroscopic techniques and X-ray diffraction (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through advanced spectroscopic methods and theoretical calculations. For example, Alizadeh et al. (2007) described the spectroscopic corroboration of highly functionalized pyrrol-2-ones, proposing a mechanism based on the observed data and DFT calculations (Alizadeh, Rezvanian, & Zhu, 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, demonstrating a range of reactivity patterns. Yakushijin et al. (1980) discussed the autoxidation reactions of 3, 4-diphenyl-2-furylcarbamoyls leading to pyrrolin-2-ones as main products, highlighting the compounds' reactivity under specific conditions (Yakushijin, Kozuka, & Furukawa, 1980).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO5/c25-16-9-7-14(8-10-16)21-20(22(27)19-12-15-4-1-2-6-18(15)31-19)23(28)24(29)26(21)13-17-5-3-11-30-17/h1-12,21,28H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWEHMZLRGBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)Cl)CC5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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